
3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone
説明
3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone, also known as HMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. HMQ has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by chelating with copper ions at the active site. 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has also been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.
実験室実験の利点と制限
3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its poor solubility in water and limited availability. Moreover, the mechanism of action of 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone is not fully understood, which makes it challenging to design experiments to elucidate its biological activity.
将来の方向性
There are several potential future directions for the study of 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its antiviral activity against emerging viruses such as SARS-CoV-2. Moreover, the development of new synthesis methods for 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone and its derivatives may lead to the discovery of novel compounds with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone exhibits various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. 3-(2-hydroxy-4-methylphenyl)-2-mercapto-4(3H)-quinazolinone has also been shown to exhibit inhibitory effects on enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, making it a potential candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and diabetes.
特性
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-9-6-7-12(13(18)8-9)17-14(19)10-4-2-3-5-11(10)16-15(17)20/h2-8,18H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSMQFCBSDROGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



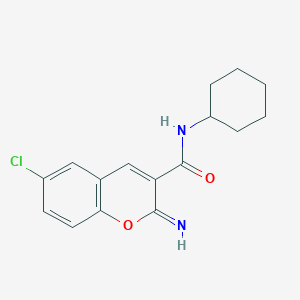
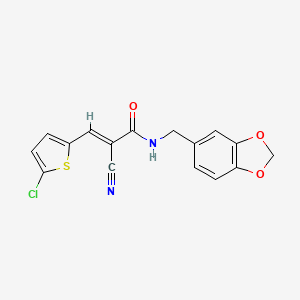
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)
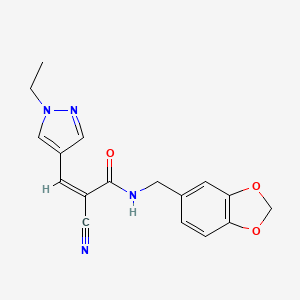
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280043.png)
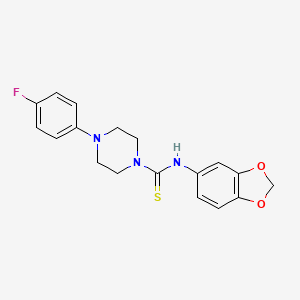
![5-[2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-methoxyphenol](/img/structure/B4280057.png)
![N-(2-methoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4280060.png)

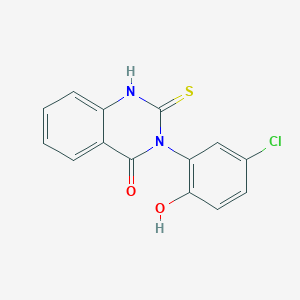

![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280092.png)
![methyl 2-({[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4280099.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one](/img/structure/B4280100.png)